molecular formula C13H15F2N3 B11749736 N-[(3,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-3-amine

N-[(3,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-3-amine

Cat. No.: B11749736
M. Wt: 251.27 g/mol
InChI Key: ISHNRWCGCFIRDS-UHFFFAOYSA-N
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Description

N-[(3,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-3-amine typically involves the reaction of 3,5-difluorobenzyl chloride with 1-propyl-1H-pyrazol-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

N-[(3,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the difluorophenyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C13H15F2N3

Molecular Weight

251.27 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-1-propylpyrazol-3-amine

InChI

InChI=1S/C13H15F2N3/c1-2-4-18-5-3-13(17-18)16-9-10-6-11(14)8-12(15)7-10/h3,5-8H,2,4,9H2,1H3,(H,16,17)

InChI Key

ISHNRWCGCFIRDS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NCC2=CC(=CC(=C2)F)F

Origin of Product

United States

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